
1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile is a heterocyclic compound that contains both pyridine and pyrazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile typically involves the reaction of 5-amino-3-methylpyrazine-2-carboxylic acid with 3-bromopyridine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The resulting intermediate is then subjected to a cyclization reaction with cyclobutanecarbonitrile to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
1-(6-(5-Methylamino)pyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile: Similar structure but with a methylamino group instead of an amino group.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: Contains a triazole ring instead of a pyrazine ring.
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride: Contains a tetrazine ring instead of a pyrazine ring.
Uniqueness
1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile is unique due to its specific combination of pyridine and pyrazine rings, along with the cyclobutanecarbonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H15N5 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
1-[6-(5-amino-3-methylpyrazin-2-yl)pyridin-3-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C15H15N5/c1-10-14(19-8-13(17)20-10)12-4-3-11(7-18-12)15(9-16)5-2-6-15/h3-4,7-8H,2,5-6H2,1H3,(H2,17,20) |
Clave InChI |
NOHWRLVYHAAMRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN=C1C2=NC=C(C=C2)C3(CCC3)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


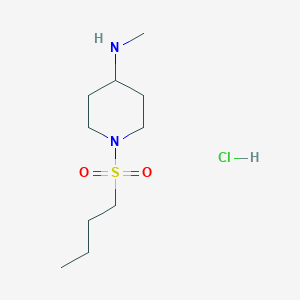
![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B11852595.png)

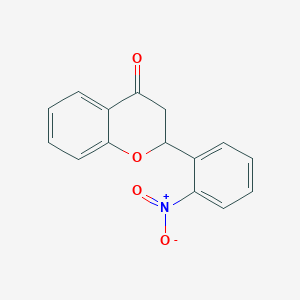
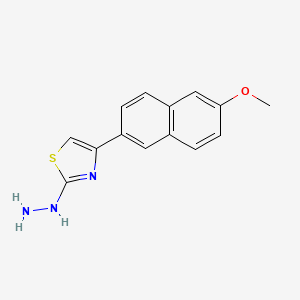

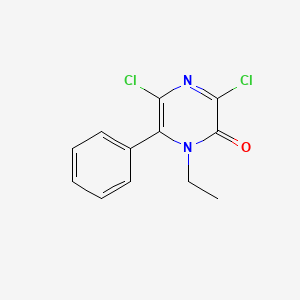
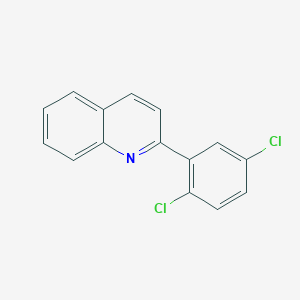
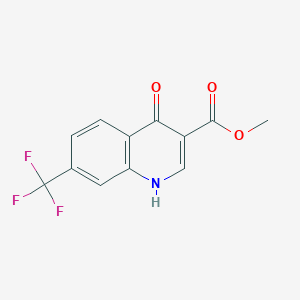


![3-(3-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11852645.png)

![[1,4]Benzodioxino[2,3-g]isoquinoline, 5,12-dimethyl-](/img/structure/B11852666.png)
